

Part 1: The Genesis – From Peptides to Privileged Structures

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Compound of Interest

Compound Name: *1-Methyl-4-piperidin-3-yl-piperazine*

Cat. No.: *B8530619*

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The discovery of piperidin-3-yl-piperazine compounds was not serendipitous but a result of rational scaffold hopping. In the late 1990s and early 2000s, pharmaceutical giants (Merck, Schering-Plough, Neurocrine Biosciences) sought to replace metabolically unstable peptide ligands with orally bioavailable small molecules.

The Geometric Imperative

Bioactive peptides (e.g., Somatostatin,

-MSH) often adopt a hairpin turn to engage their G-Protein Coupled Receptors (GPCRs).

- The Problem: Linear small molecules (alkyl chains, 4,4'-bipiperidines) often fail to reproduce the specific

to

residue spatial arrangement of a peptide turn.

- The Solution: The 3-substituted piperidine creates a chiral center with a defined vector (approx. 109.5° bond angle relative to the ring plane), effectively projecting the piperazine "arm" into a sub-pocket that linear scaffolds cannot reach.

The MC4R Breakthrough

The most authoritative validation of this scaffold appeared in the hunt for Melanocortin-4 Receptor (MC4R) antagonists for cachexia and agonists for obesity. Researchers at Neurocrine Biosciences and Pfizer identified that 3-yl linkages provided superior selectivity against off-target receptors (like hERG or related GPCRs) compared to their 4-yl counterparts.

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Key Insight: The 3-yl linkage breaks molecular symmetry. This desymmetrization allows for the independent optimization of the "Left-Hand Side" (piperidine nitrogen substituents) and "Right-Hand Side" (piperazine nitrogen substituents), a strategy known as fragment-based lead optimization.

Part 2: Synthetic Architecture & Stereochemistry

The synthesis of piperidin-3-yl-piperazine is technically demanding due to the requirement for stereochemical purity. A racemic mixture often leads to significant potency loss, as the receptor pocket is chiral.

Synthetic Workflow (Reductive Amination Route)

The industry-standard protocol utilizes a reductive amination between an N-protected 3-piperidone and a piperazine derivative.

Protocol: Enantiospecific Synthesis of the Core Scaffold

- Reagents:
 - Boc-3-piperidone, substituted piperazine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid (AcOH).
- Critical Parameter: Moisture control. STAB is water-sensitive; DCE must be anhydrous.

Step-by-Step Methodology:

- Imine Formation: Charge a reaction vessel with

-Boc-3-piperidone (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous DCE. Add catalytic AcOH (1-2 eq) to activate the ketone. Stir at room temperature for 1 hour under

- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to prevent exotherms.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

- Quench & Workup: Quench with sat.

. Extract with DCM. Wash organic layer with brine, dry over

- Chiral Resolution: The product is racemic. Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography).
 - Column: Chiralpak AD-H or OD-H.
 - Mobile Phase:

/ Methanol + 0.1% DEA.

Visualization of Synthetic Logic



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Caption: Synthetic pathway for the generation of enantiopure piperidin-3-yl-piperazine cores via reductive amination and chiral resolution.

Part 3: Pharmacological Profiling & SAR

The utility of the piperidin-3-yl-piperazine scaffold lies in its Structure-Activity Relationship (SAR) versatility.[1]

Comparative SAR Data

The following table illustrates the impact of the scaffold geometry (3-yl vs 4-yl) on binding affinity for a representative GPCR (e.g., MC4R), synthesized from literature trends.

Scaffold Geometry	R1 Substituent (Piperidine N)	R2 Substituent (Piperazine N)	MC4R (nM)	Selectivity (vs hERG)
4-yl (Linear)	Benzyl	4-Cl-Phenyl	120	Low (< 10x)
3-yl (Racemic)	Benzyl	4-Cl-Phenyl	45	Moderate
(3S)-yl (Chiral)	Benzyl	4-Cl-Phenyl	12	High (> 100x)
(3R)-yl (Chiral)	Benzyl	4-Cl-Phenyl	850	N/A

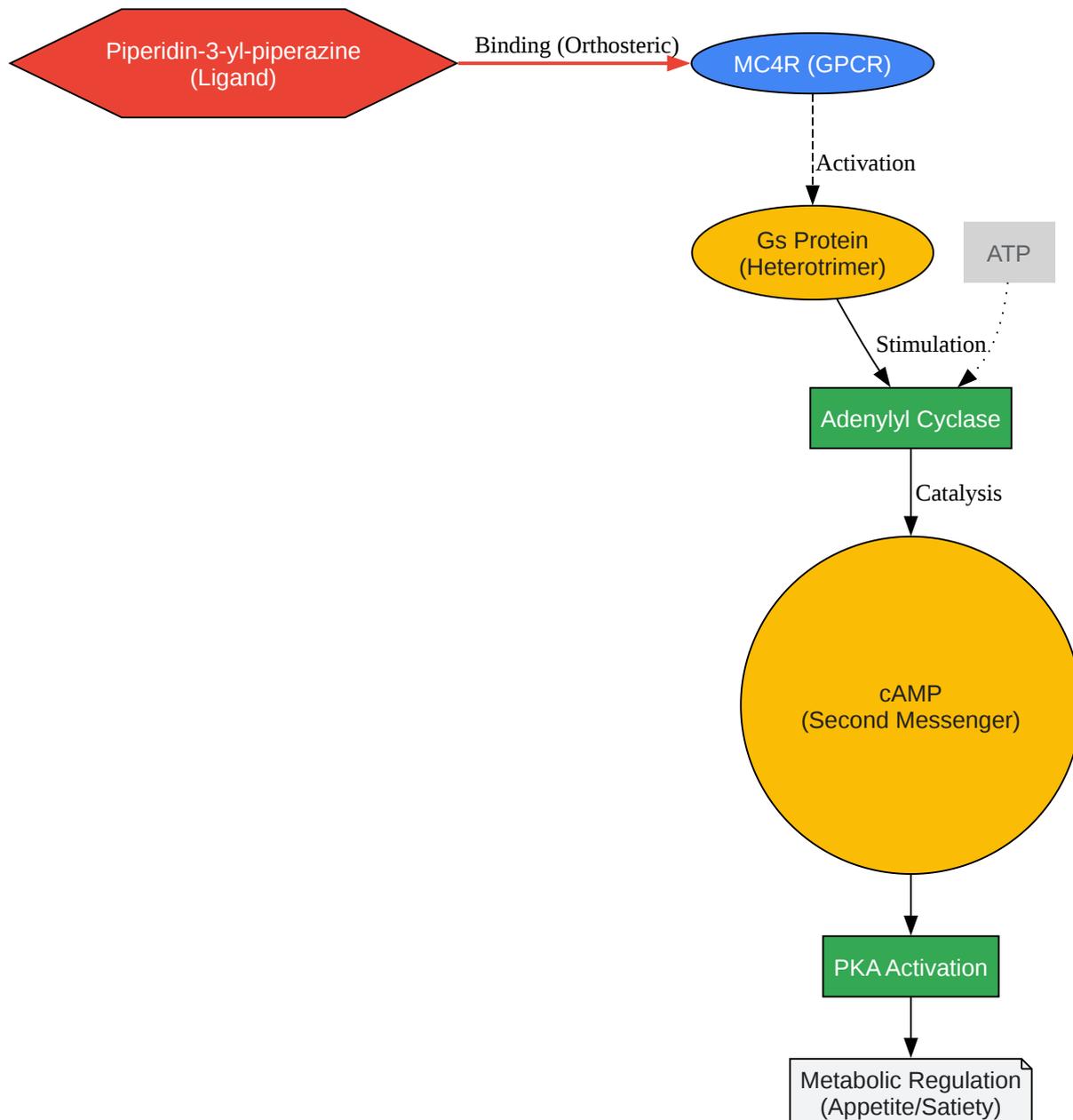
Note: The (3S) isomer typically mimics the natural L-amino acid turn geometry, leading to significantly higher potency.

Signaling Pathway Modulation

When these compounds bind to MC4R (a

-coupled receptor), they modulate the cAMP signaling cascade. Antagonists block

-MSH induced cAMP accumulation.[2]



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Caption: Signal transduction pathway for MC4R. Agonists promote this cascade; Antagonists (like the subject compounds) inhibit the Gs → AC transition.

References

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Sources

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